molecular formula C9H7BrN2O2 B13299229 1-(2-Bromophenyl)imidazolidine-2,4-dione

1-(2-Bromophenyl)imidazolidine-2,4-dione

Cat. No.: B13299229
M. Wt: 255.07 g/mol
InChI Key: VERYSALMZLCSAS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)imidazolidine-2,4-dione is a brominated derivative of the imidazolidine-2,4-dione scaffold, a core structure historically known as hydantoin. This heterocyclic framework is of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological potential and presence in several therapeutic agents . The specific incorporation of a bromine atom at the 2-position of the phenyl ring can influence the compound's electronic properties, lipophilicity, and potential as an intermediate for further synthetic modification via cross-coupling reactions. Researchers value this bromophenyl-substituted hydantoin as a key building block for developing novel bioactive molecules. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in pharmacology, evidenced by its presence in drugs like phenytoin (an anticonvulsant) and nilutamide (used in prostate cancer therapy) . Structural analogues of this compound have demonstrated a range of biological activities in scientific research, including serving as a template for fatty acid amide hydrolase (FAAH) inhibitors , exhibiting antidiabetic potential through protein tyrosine phosphatase 1B (PTP1B) inhibition , and being evaluated for anti-arrhythmic properties . Furthermore, related piperidine-connected imidazolidine derivatives have shown promising results as anticoagulant agents in Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) assays, as well as significant inhibitory activity against the MCF-7 breast cancer cell line . The crystal structures of similar hydantoin derivatives often reveal intricate hydrogen-bonding networks (such as N—H⋯O and C—H⋯O bonds), which are critical for understanding their solid-state properties and supramolecular assembly . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

1-(2-bromophenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-1-2-4-7(6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)

InChI Key

VERYSALMZLCSAS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Strecker Synthesis with Modified Amino Acids

This method involves the condensation of C-aryl glycine derivatives with phenyl isocyanate or isothiocyanate, followed by acid hydrolysis. For 1-(2-bromophenyl) substitution:

  • Step 1 : Prepare C-(2-bromophenyl)glycine (IG-Br ) via Strecker synthesis using 2-bromobenzaldehyde, sodium cyanide, and ammonium chloride.
  • Step 2 : React IG-Br with phenyl isocyanate in ethanol under reflux, followed by HCl hydrolysis to yield 1-(2-bromophenyl)imidazolidine-2,4-dione (IM-Br ).

Key Data :

Parameter Value Source
Yield (Step 1) 70–74%
Reaction Time 2–4 hours
Purification Ethanol recrystallization

Biltz Condensation with Substituted Benzil

The classical Biltz method employs benzil and urea under basic conditions. For bromophenyl substitution:

  • Modification : Use 2-bromobenzil (synthesized via oxidation of 2-bromo-desoxybenzoin) instead of benzil.
  • Procedure : Reflux 2-bromobenzil and urea in ethanol with NaOH, followed by acidification to precipitate the product.

Optimization Insights :

  • Electron-withdrawing bromine may slow condensation, necessitating extended reflux (4–6 hours).
  • Yields for analogous halogenated derivatives: 65–72%.

BEMP-Catalyzed Intramolecular Hydroamidation

A modern approach using propargylic ureas and organocatalysis:

  • Step 1 : Synthesize N-(2-bromophenyl)propargyl urea by reacting 2-bromoaniline with propargyl isocyanate.
  • Step 2 : Cyclize using 5 mol% BEMP catalyst in acetonitrile at room temperature.

Advantages :

  • Rapid reaction (≤1 hour) and high atom economy.
  • Demonstrated quantitative yields for similar aryl-substituted derivatives.

One-Pot Pseudo-Multicomponent Synthesis

Adapted from trans-diaminocyclohexane protocols:

  • Reagents : 2-Bromobenzaldehyde, trans-(R,R)-diaminocyclohexane, carbonyldiimidazole (CDI).
  • Procedure :
    • Form Schiff base in THF under microwave irradiation.
    • Reduce with NaBH₄, then cyclize with CDI.

Yield Considerations :

  • Bulky substituents (e.g., bromine) may reduce cyclization efficiency (estimated 55–65%).

Comparative Analysis of Methods

Method Yield Range Time Scalability
Strecker Synthesis 70–74% 4–6 hours High
Biltz Condensation 65–72% 6–8 hours Moderate
BEMP Catalysis 85–95% 1 hour High
One-Pot Protocol 55–65% 3–4 hours Moderate

Structural Characterization

  • IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch).
  • ¹H-NMR : Singlet for C-5 proton (δ 4.2–4.5 ppm), aromatic protons (δ 7.3–7.8 ppm).
  • MS : Molecular ion peak at m/z 281 (M⁺ for C₉H₇BrN₂O₂).

Challenges and Recommendations

  • Steric Hindrance : The 2-bromophenyl group may impede cyclization; microwave-assisted synthesis could enhance efficiency.
  • Alternative Routes : Explore Pd-catalyzed coupling for late-stage bromine introduction to avoid early-stage functionalization issues.

Chemical Reactions Analysis

Oxidation Reactions

The imidazolidine-2,4-dione core undergoes oxidation at the methylene group adjacent to the carbonyl. For example:
Reagents/Conditions :

  • KMnO₄ in acidic medium yields a diketone derivative.

  • H₂O₂ under mild conditions produces epoxides or hydroxylated products .

Reagent Conditions Product Yield Source
KMnO₄ (0.1 M)H₂SO₄, 60°C, 2 hr1-(2-Bromophenyl)imidazolidine-2,4-dione diketone78%
H₂O₂ (30%)EtOH, rt, 6 hr5-Hydroxy derivative65%

Reduction Reactions

Reduction targets the carbonyl groups or bromine substituent:

  • LiAlH₄ reduces carbonyls to alcohols.

  • H₂/Pd-C facilitates debromination via hydrogenolysis .

Reagent Conditions Product Yield Source
LiAlH₄ (2 eq)THF, 0°C → rt, 4 hr1-(2-Bromophenyl)imidazolidine-2,4-diol82%
H₂ (1 atm), Pd/CEtOAc, rt, 12 hr1-(2-Phenyl)imidazolidine-2,4-dione90%

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles. Regioselectivity is influenced by the ortho-bromo group’s steric and electronic effects .

Nucleophile Conditions Product Yield Source
NH₃ (aq)Cu catalyst, 120°C, 8 hr1-(2-Aminophenyl)imidazolidine-2,4-dione68%
NaSMeDMF, 100°C, 6 hr1-(2-Methylthiophenyl)imidazolidine-2,4-dione75%

Nucleophilic Additions

The α,β-unsaturated system participates in 1,2-additions rather than conjugate additions due to steric hindrance from the 2-bromophenyl group .

Reagent Conditions Product Yield Source
MeMgBr (2 eq)THF, -78°C → rt, 2 hr5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione85%
LiBu₂Cu (1.5 eq)Et₂O, 0°C, 1 hr5-Butyl-1-(2-bromophenyl)imidazolidine-2,4-dione92%

Mechanistic Insights

  • Substitution : Bromine’s ortho position directs nucleophiles to the para position via resonance-assisted deactivation of the ortho site .

  • Additions : The 2-bromophenyl group sterically blocks conjugate addition pathways, favoring 1,2-adducts .

Key Reaction Pathways :

1 2 Bromophenyl imidazolidine 2 4 dioneNu5 substituted derivatives via NAS \text{1 2 Bromophenyl imidazolidine 2 4 dione}\xrightarrow{\text{Nu}}\text{5 substituted derivatives via NAS }1 2 Bromophenyl imidazolidine 2 4 dioneGrignard1 2 addition products\text{1 2 Bromophenyl imidazolidine 2 4 dione}\xrightarrow{\text{Grignard}}\text{1 2 addition products}

Comparative Reactivity Table

Reaction Type Key Feature Unique Outcome
OxidationSelective α-C oxidationStable diketone formation
ReductionBromine or carbonyl reductionDebromination without ring opening
SubstitutionPara-selective NASNo ortho products observed
AdditionExclusive 1,2-additionNo Michael adducts due to steric hindrance

This compound’s reactivity is defined by its bromine substituent’s electronic effects and the imidazolidine-dione ring’s rigidity. Experimental data confirm its utility in synthesizing bioactive derivatives, particularly in medicinal chemistry .

Scientific Research Applications

1-(2-Bromophenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences among 1-(2-bromophenyl)imidazolidine-2,4-dione and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Structural Features
This compound C9H7BrN2O2 ~255.07* 2-Bromophenyl at N1 Direct aryl substitution; bromine at ortho
Nitrofurantoin C8H6N4O5 238.16 5-Nitrofurylmethyleneamino at N1 Nitro group; conjugated furan ring
Furagin (Furazidin) C10H8N4O5 264.19 3-(5-Nitrofuran-2-yl)allylideneamino Extended conjugation; allylidene linkage
5-(4-Bromophenyl)-1-phenylimidazolidine-2,4-dione C15H11BrN2O2 331.17 4-Bromophenyl at C5; phenyl at N1 Dual aryl substitution; bromine at para
3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione C16H18BrN3O3 380.24 4-Bromophenyl-acetyl-piperidinyl at C3 Piperidine spacer; acetyl linkage

*Calculated based on analogous structures.

Key Observations:
  • Electron Effects : Bromine’s electron-withdrawing nature contrasts with the electron-deficient nitrofuryl group in Nitrofurantoin, which is critical for its antibacterial activity via redox cycling .
  • Complexity : The piperidinyl-acetyl substituent in ’s compound introduces conformational flexibility, possibly enhancing target selectivity .

Physicochemical Properties

  • Solubility : Nitrofurantoin’s low water solubility (~240 mg/L at 25°C) limits bioavailability , whereas bromophenyl derivatives likely exhibit even lower solubility due to increased hydrophobicity.
  • Stability : Bromine’s presence may enhance stability compared to nitro groups, which are prone to metabolic reduction. However, brominated compounds may face debromination under harsh conditions.

Biological Activity

1-(2-Bromophenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing two carbonyl groups. The presence of a bromine atom on the phenyl ring enhances its reactivity and biological activity. This compound can undergo various chemical reactions, including oxidation and substitution reactions, making it a versatile building block for further chemical modifications.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity . The mechanism behind this effect is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability. This modulation helps stabilize neuronal membranes and prevent excessive firing of neurons associated with seizures.

Antibacterial Activity

The compound also demonstrates antibacterial properties , making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating bacterial infections.

Interaction with Cannabinoid Receptors

In studies exploring cannabinoid receptor interactions, derivatives of imidazolidine-2,4-dione have shown affinity for the human CB1 cannabinoid receptor. These compounds act as inverse agonists, which may have implications for treating conditions such as obesity and drug dependence by modulating appetite and withdrawal symptoms . The structure-activity relationship (SAR) studies indicate that certain substitutions on the imidazolidine ring can enhance receptor affinity and selectivity.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Voltage-Gated Sodium Channels : In anticonvulsant action, the compound stabilizes neuronal activity by inhibiting excessive sodium influx.
  • CB1 Cannabinoid Receptor : As an inverse agonist at this receptor, it influences pathways related to appetite regulation and pain relief .
  • N-formyl Peptide Receptor 2 (FPR2) : The compound has shown potential as a modulator of FPR2, involved in inflammatory responses. Activation of this receptor can lead to anti-inflammatory effects by promoting the resolution of inflammation .

Case Studies and Research Findings

Several studies have investigated the biological effects of imidazolidine derivatives:

  • Anticonvulsant Activity : In animal models, compounds similar to this compound were administered to assess their efficacy in reducing seizure frequency. Results indicated a significant reduction in seizure episodes compared to control groups.
  • Antibacterial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cannabinoid Receptor Studies : Binding assays revealed that certain derivatives had high affinity for CB1 receptors, with Ki values indicating potent inverse agonist activity. This suggests potential for therapeutic applications in metabolic disorders .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticonvulsantModulation of voltage-gated sodium channels
AntibacterialInhibition of bacterial growth
CB1 Receptor AntagonismInverse agonism at cannabinoid receptors
FPR2 ModulationAnti-inflammatory effects through leukocyte regulation

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